molecular formula C9H8ClNO2 B101112 1-(2-Chlorophenyl)-2-nitropropene CAS No. 18982-43-9

1-(2-Chlorophenyl)-2-nitropropene

Cat. No. B101112
CAS RN: 18982-43-9
M. Wt: 197.62 g/mol
InChI Key: FCXHCITVQOIVMI-VOTSOKGWSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and catalysts.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Synthesis and Characterization of Derivatives

1-(2-Chlorophenyl)-2-nitropropene has been studied in the context of synthesizing and characterizing various derivatives. For example, the preparation of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, involving compounds like (1E,4E)-1-(2-methoxy-4-nitrophenyl)-5-(4-chlorophenyl)-2-methylpenta-1,4-dien-3-one, has been detailed, focusing on their spectroscopic characterization and quantum chemical insights (Khalid et al., 2020).

Nitrosation and Derivative Formation

Research has also been conducted on the nitrosation of related compounds, such as methallylchloride, leading to the formation of various nitropropene derivatives. This study explores the formation and structural elucidation of these compounds, such as 1-chloro-2-methyl-3-nitropropene-1 (Kooyman, Farenhorst, & Werner, 2010).

Cycloaddition Mechanisms

Mechanistic aspects of cycloaddition reactions involving nitropropene derivatives have been investigated. For instance, the study of [2+3] cycloaddition reactions of diphenylnitrone with trans-1-nitropropene-1 and related compounds reveals insights into their concerted mechanisms despite the high electron-deficient character of dipolarophiles (Jasiński & Baranski, 2006).

Thermal Decomposition

The thermal decomposition of nitropropene isomers, including 1-nitropropene, has been explored. This research provides insights into the products and potential mechanisms of decomposition, highlighting similarities and differences among various isomers (Chin, Mok, & Huang, 1990).

Antiparasitic Activity

Some derivatives of 2-nitropropene have been tested for antiparasitic activity, particularly against Trypanosoma cruzi. These studies assess the efficacy of different compounds and their potential as antiparasitic agents (Herrera et al., 2009).

Analytical Profiling in Forensic Science

In the context of forensic science, the analytical properties of compounds related to 1-(2-Chlorophenyl)-2-nitropropene, such as 4-methylthioamphetamine (4-MTA), have been explored. This includes the characterization of intermediates found in clandestine laboratories (Poortman & Lock, 1999).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the potential future applications and research directions of the compound. It includes potential uses, ongoing research, and areas of interest for future research.


properties

IUPAC Name

1-chloro-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXHCITVQOIVMI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1Cl)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-nitropropene

CAS RN

18982-43-9
Record name NSC168624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kawai, Y Inaba, N Tokitoh - Tetrahedron: Asymmetry, 2001 - Elsevier
Various α,β-disubstituted and trisubstituted nitroalkenes were chemoselectively reduced with baker's yeast to the corresponding nitroalkanes. Stereoselectivities of the reduction of α,β-…
Number of citations: 92 www.sciencedirect.com
C Wang, J Liu, W Leng, Y Gao - International Journal of Molecular …, 2014 - mdpi.com
Five quaternary ammonium ionic liquid (IL) and two tetrabutylphosphonium ILs were prepared and characterized. An environmentally benign and convenient functionalized ionic liquid …
Number of citations: 34 www.mdpi.com
S Yan, Y Gao, R Xing, Y Shen, Y Liu, P Wu, H Wu - Tetrahedron, 2008 - Elsevier
A clean, efficient, and simple method has been developed for synthesis of (E)-nitroalkenes using FDU–ED as an efficient catalyst. The reactions proceeded with moderate to high yields (…
Number of citations: 43 www.sciencedirect.com
KKDAN HALUS, S ENDUD
Number of citations: 2

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